Arjunolic acid
Overview
Description
Arjunolic acid (AA) is a pentacyclic triterpenoid . It is a major component of the extracts of Terminalia arjuna bark . It has various biological activities, including antioxidant, antimicrobial, antibacterial, and anti-inflammatory properties .
Synthesis Analysis
Arjunolic acid is a natural pentacyclic triterpenoidal saponin derived from Terminalia arjuna bark . A series of novel AA derivatives containing a pentameric A-ring with an enal moiety, combined with additional modifications at C-28, were designed and prepared .
Molecular Structure Analysis
Arjunolic acid has a rigid pentacyclic backbone with two equatorial hydroxyl and one equatorial hydroxymethyl groups attached at the “A” ring. The carboxyl group is attached at the ring junction of the cis-fused “D” and “E” rings . Its molecular weight is 488.70 g/mol .
Chemical Reactions Analysis
Arjunolic acid has been used as a structural molecular framework in supramolecular chemistry and nanoscience . It has been shown to immobilize varieties of organic solvents at low concentrations .
Physical And Chemical Properties Analysis
Arjunolic acid is a powder with the chemical formula C30H48O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Multifunctional Therapeutic Applications
Arjunolic acid, a chiral triterpenoid saponin, has been recognized for its multifunctional therapeutic applications. It exhibits a range of biological functions, including antioxidant, anti-fungal, anti-bacterial, anticholinesterase, antitumor, antiasthmatic, and wound healing activities. Its cardioprotective role is underscored by its ability to prevent myocardial necrosis, platelet aggregation, and lower blood pressure and cholesterol levels. The compound's antioxidant property, coupled with its metal chelating ability, offers protection against metal and drug-induced organ pathophysiology. Additionally, arjunolic acid is beneficial in the pathogenesis of diabetes and its complications, primarily through detoxification of reactive oxygen species (ROS) produced in various pathologies (Ghosh & Sil, 2013).
Anticancer Properties
Arjunolic acid has demonstrated significant anticancer activity against various cell lines, including MCF-7 and HeLa cells, without significant toxicity to normal lymphocytes. Its self-assembling property enhances its anticancer efficacy, disrupting the redox balance inside cancer cells by producing reactive oxygen species. The apoptotic events triggered by arjunolic acid are mediated through key proteins like TNF-α and NF-κß (Manna et al., 2020).
Cardioprotective and Renoprotective Effects
Studies have highlighted the cardioprotective effects of arjunolic acid, particularly against cisplatin-induced testicular toxicity. Its role in mitigating oxidative stress parameters and downregulating expressions of inflammatory markers like iNOS and TNF-α has been observed in rats (Sherif et al., 2014). Additionally, arjunolic acid has shown renoprotective effects in models of cisplatin-induced nephrotoxicity, effectively reducing kidney damage and cytokine levels (Elsherbiny et al., 2016).
Neuroprotective Effects
Arjunolic acid's neuroprotective effects have been evident in studies investigating its impact on focal cerebral ischemia and reperfusion injury in rats. It effectively reduces neurological deficits and infarct size by regulating oxidative stress markers and enzyme activities associated with brain health (Yaidikar & Thakur, 2015).
Applications in Nanoscience and Supramolecular ChemistryArjunolic acid also holds potential in nanoscience and supramolecular chemistry. Its esters function as organogelators for designing thermochromic switches and sensor devices. Additionally, its derivatives can be used as molecular receptors and in the development of biomimetics and supramolecular systems capable of performing biological functions [(Bag & Majumdar, 2014)]
Nanoscience and Supramolecular Chemistry Applications of Arjunolic Acid
Arjunolic acid exhibits notable applications in the fields of nanoscience and supramolecular chemistry, underlining its versatility and potential in modern scientific research.
Self-Assembly and Nanoparticle Formation : Arjunolic acid can self-assemble in aqueous solvents, forming vesicular structures of nano to micrometer diameters, which can be used for the entrapment and controlled release of anticancer drugs like doxorubicin at physiological pH. This aspect of arjunolic acid finds its utility in drug delivery and the development of nanotherapeutics (Bag & Majumdar, 2014).
Supramolecular Architecture : The ability of arjunolic acid to form complex molecular structures is leveraged in supramolecular chemistry. It can be used as a structural framework for designing molecular receptors, biomimetics, and supramolecular systems capable of performing specific biological functions. This includes its application in designing thermochromic switches and sensor devices, showcasing its potential in creating responsive and intelligent materials (Ghosh & Sil, 2013).
Gel Formation and Material Science Applications : Arjunolic acid derivatives function as gelators for a variety of organic liquids. These gels have applications in nanoscience and material science, particularly in the development of novel materials with specific mechanical and chemical properties suitable for various technological applications (Hemalatha et al., 2010).
Nanoparticle Hybrid Material : The development of gel-gold nanoparticle hybrid material using arjunolic acid underscores its potential in nanotechnology. This involves in situ generation of gold nanoparticles, which can be used in various biomedical and material science applications, demonstrating the adaptability of arjunolic acid in creating complex nanostructures (Bag & Majumdar, 2014).
Future Directions
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-DDHMHSPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963583 | |
Record name | 2,3,23-Trihydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arjunolic acid | |
CAS RN |
465-00-9 | |
Record name | Arjunolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arjunolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,23-Trihydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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